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Compound of Interest

Compound Name: 5-Bromo-2,3-difluorobenzoic acid

Cat. No.: B1289893

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2,3-difluorobenzoic acid (CAS No. 887585-64-0), a halogenated aromatic carboxylic
acid of interest in pharmaceutical and materials science research. This document compiles
available spectroscopic information and provides standardized experimental protocols for data
acquisition.

Molecular ldentifiers:

Identifier Value

IUPAC Name 5-Bromo-2,3-difluorobenzoic acid
CAS Number 887585-64-0[1]

Molecular Formula C7H3BrrF202[1]

Molecular Weight 237.00 g/mol [2]

Spectroscopic Data Summary

While direct experimental spectra for 5-Bromo-2,3-difluorobenzoic acid are not widely
published in publicly accessible databases, spectroscopic data is available through specialized
chemical suppliers such as ChemicalBook, which lists tH NMR, 13C NMR, IR, and Mass
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Spectrometry data for this compound.[3] This guide presents expected spectral characteristics
based on the analysis of structurally related compounds and general principles of
spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show signals in the aromatic region,
typically between 7.0 and 8.5 ppm. The two aromatic protons will exhibit splitting patterns
(doublets or doublet of doublets) due to coupling with each other and with the adjacent fluorine
atoms. The carboxylic acid proton will appear as a broad singlet at a significantly downfield
chemical shift, usually above 10 ppm.

13C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the
seven carbon atoms in the molecule. The carboxyl carbon will be the most deshielded,
appearing in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and
150 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the
fluorine, bromine, and carboxylic acid groups. Carbon-fluorine coupling will be observable.

19F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals for the two
non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling
with each other and with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromo-2,3-difluorobenzoic acid will be characterized by the following
key absorption bands:

Wavenumber Range (cm™?) Vibrational Mode

2500-3300 O-H stretch (carboxylic acid, broad)
1680-1710 C=0 stretch (carboxylic acid)
1550-1620 C=C stretch (aromatic ring)
1200-1300 C-O stretch (carboxylic acid)
1000-1200 C-F stretch

600-800 C-Br stretch
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Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M*) and a
characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a
bromine atom. The primary fragmentation pathway would likely involve the loss of the
carboxylic acid group (-COOH) and subsequent fragmentation of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A study on the closely related 2,3-difluorobenzoic acid revealed UV absorption maxima in
ethanol.[4] It is expected that 5-Bromo-2,3-difluorobenzoic acid will exhibit similar absorption
bands, likely in the range of 200-300 nm, corresponding to Tt-Tt* transitions within the aromatic
system.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid
aromatic carboxylic acids.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 5-Bromo-2,3-difluorobenzoic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCls, or
acetone-ds). Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Typical parameters include a spectral width of 15-20 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

e 13C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width
(e.g., 200-250 ppm) is required. A longer acquisition time and a greater number of scans are
necessary due to the lower natural abundance and sensitivity of the 13C nucleus.

e 19F NMR Acquisition: Use a fluorine-observe probe or a multinuclear probe. Reference the
spectrum to an appropriate standard (e.g., CFCls).
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Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind a small amount (1-2 mg) of 5-Bromo-2,3-difluorobenzoic acid
with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate
mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of the
empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer via a direct insertion probe.

 lonization: Use a standard electron ionization energy of 70 eV.

e Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 50-300).

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid

organic compound like 5-Bromo-2,3-difluorobenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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